4-(Dimethylamino)pyridinium tribromide
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Overview
Description
4-Dimethylaminopyridine; tribroman-2-uide is a compound that combines the properties of 4-dimethylaminopyridine and tribroman-2-uide. 4-Dimethylaminopyridine is a derivative of pyridine, known for its high nucleophilicity and basicity, making it a valuable catalyst in organic synthesis . Tribroman-2-uide, on the other hand, is a brominated compound that can introduce bromine atoms into organic molecules, enhancing their reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Dimethylaminopyridine can be synthesized through a two-step process starting from pyridine. The first step involves the oxidation of pyridine to form 4-pyridylpyridinium cation, which then reacts with dimethylamine to yield 4-dimethylaminopyridine . Tribroman-2-uide can be prepared by brominating 2-uide using bromine or other brominating agents under controlled conditions.
Industrial Production Methods
Industrial production of 4-dimethylaminopyridine typically involves large-scale synthesis using pyridine and dimethylamine, with careful control of reaction conditions to ensure high yield and purity . Tribroman-2-uide production involves bromination reactions, which are scaled up using industrial brominating agents and reactors designed to handle the exothermic nature of bromination.
Chemical Reactions Analysis
Types of Reactions
4-Dimethylaminopyridine undergoes various types of reactions, including:
Esterification: It acts as a catalyst in esterification reactions with anhydrides.
Baylis-Hillman Reaction: It catalyzes the Baylis-Hillman reaction, forming carbon-carbon bonds.
Hydrosilylation: It facilitates the addition of silicon-hydrogen bonds to alkenes.
Tritylation: It aids in the protection of alcohols by forming trityl ethers.
Steglich Rearrangement: It catalyzes the rearrangement of esters to amides.
Tribroman-2-uide primarily undergoes bromination reactions, introducing bromine atoms into organic molecules, which can lead to various substitution and addition products.
Common Reagents and Conditions
Common reagents used with 4-dimethylaminopyridine include acetic anhydride, alcohols, and various anhydrides . Reaction conditions often involve mild temperatures and solvents like methanol, benzene, and chloroform . Tribroman-2-uide reactions typically use bromine or N-bromosuccinimide as brominating agents under controlled conditions to prevent over-bromination.
Major Products
The major products formed from reactions involving 4-dimethylaminopyridine include esters, amides, and protected alcohols . Tribroman-2-uide reactions yield brominated organic compounds, which can be further transformed into various functionalized molecules.
Scientific Research Applications
4-Dimethylaminopyridine is widely used in scientific research due to its catalytic properties. It is employed in:
Organic Synthesis: Catalyzing esterification, acylation, and other reactions.
Pharmaceuticals: Facilitating the synthesis of drug intermediates and active pharmaceutical ingredients.
Polymer Chemistry: Catalyzing polymerization reactions to create advanced materials.
Tribroman-2-uide is used in:
Organic Synthesis: Introducing bromine atoms into molecules, which can be further functionalized.
Material Science: Creating brominated polymers with enhanced properties.
Mechanism of Action
4-Dimethylaminopyridine exerts its catalytic effects through its nucleophilic and basic nature. It activates acyl groups by forming acylpyridinium intermediates, which then react with nucleophiles to form the desired products . The resonance stabilization from the dimethylamino group enhances its nucleophilicity and basicity .
Tribroman-2-uide introduces bromine atoms into organic molecules through electrophilic bromination, where the bromine atoms are added to electron-rich sites in the molecule .
Comparison with Similar Compounds
4-Dimethylaminopyridine is unique compared to other pyridine derivatives due to its high nucleophilicity and basicity, which make it a more effective catalyst . Similar compounds include:
Pyridine: Less nucleophilic and basic compared to 4-dimethylaminopyridine.
4-Pyrrolidinopyridine: Another nucleophilic catalyst but with different steric properties.
Tribroman-2-uide is compared to other brominating agents like N-bromosuccinimide and elemental bromine. It offers controlled bromination with fewer side reactions .
Properties
Molecular Formula |
C7H11Br3N2 |
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Molecular Weight |
362.89 g/mol |
InChI |
InChI=1S/C7H10N2.Br3/c1-9(2)7-3-5-8-6-4-7;1-3-2/h3-6H,1-2H3;/q;-1/p+1 |
InChI Key |
TYDZHQMKSLAFKM-UHFFFAOYSA-O |
Canonical SMILES |
CN(C)C1=CC=[NH+]C=C1.Br[Br-]Br |
Origin of Product |
United States |
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